molecular formula C19H18Cl2N2S2 B2721852 5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole CAS No. 318234-39-8

5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole

Cat. No.: B2721852
CAS No.: 318234-39-8
M. Wt: 409.39
InChI Key: VSCUFWYITYCDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole is a synthetic pyrazole derivative supplied for research and development purposes. Pyrazole derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and agrochemical research . Specific derivatives have been reported to exhibit anticonvulsant properties , antifungal effects , and antiviral activity . The structure of this particular compound, which features chlorine substituents and phenylsulfanylmethyl groups, suggests potential for investigation into its physicochemical properties and biological interactions. The precise mechanism of action, pharmacological profile, and specific research applications for this compound are subject to ongoing investigation. Researchers are encouraged to consult the scientific literature for the latest findings on related pyrazole compounds. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2S2/c1-13-5-3-4-6-18(13)25-11-16-17(22-23(2)19(16)21)12-24-15-9-7-14(20)8-10-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCUFWYITYCDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC2=C(N(N=C2CSC3=CC=C(C=C3)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole is a synthetic compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H15Cl3N2S2
  • Molecular Weight : 429.81 g/mol
  • CAS Number : 318234-29-6

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression. The inhibition of COX-2 has been linked to reduced production of prostaglandins, which are mediators of inflammation and pain.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown potent inhibition of COX-2 with half maximum inhibitory concentrations (IC50) as low as 0.781 µM . This selectivity for COX-2 over COX-1 suggests a favorable safety profile for therapeutic use.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that related pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this one demonstrated significant activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

In Vitro Studies

  • COX Inhibition : A series of novel pyrazole derivatives were synthesized and tested for COX inhibitory activity. Among them, one compound exhibited an IC50 value of 0.781 µM for COX-2, indicating strong anti-inflammatory potential .
  • Anticancer Screening : Compounds were screened against A549 and HepG2 cell lines, showing significant cytotoxicity with IC50 values in the micromolar range .
  • Enzyme Inhibition : The compound was tested for acetylcholinesterase (AChE) and urease inhibition, demonstrating moderate to strong activity against these enzymes, which are relevant in neurodegenerative diseases and urinary tract infections respectively .

Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
COX-2 InhibitionCOX-20.781
Anticancer ActivityA549 (Lung Cancer)Varies
Anticancer ActivityHepG2 (Liver Cancer)Varies
AChE InhibitionAChEModerate
Urease InhibitionUreaseStrong

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole, as antiviral agents. Research indicates that related pyrazole compounds exhibit significant inhibitory effects against the Human Immunodeficiency Virus (HIV). For instance, a study screened various pyrazole-based compounds for their activity against HIV replication, identifying several candidates with promising efficacy and favorable pharmacokinetic profiles .

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief. Celecoxib, a well-known pyrazole-based drug, exemplifies this application in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their biological activity. The presence of specific substituents on the pyrazole ring can significantly influence their efficacy against various targets. For example, modifications in the chlorophenyl or methyl groups can enhance antiviral potency or alter anti-inflammatory effects .

Summary of Biological Activities

Compound Activity Target Reference
This compoundAntiviralHIV
Related PyrazolesAnti-inflammatoryCyclooxygenase enzymes

Case Study 1: Antiviral Screening

A recent study involved screening a library of pyrazole compounds for their antiviral activity against HIV. Among the tested compounds, several demonstrated non-toxic profiles while effectively inhibiting viral replication in cell cultures. The findings suggest that structural modifications in pyrazoles can lead to significant enhancements in antiviral activity .

Case Study 2: Inhibition of Cyclooxygenase Enzymes

Research focusing on the anti-inflammatory properties of pyrazole derivatives revealed that specific modifications in the chemical structure could lead to potent inhibitors of cyclooxygenase enzymes. Such compounds showed promise in reducing inflammation in animal models, paving the way for further development as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues with Halogen Variation

Isostructural Chloro vs. Bromo Derivatives
Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural, differing only in the halogen substituent (Cl in 4 vs. Br in 5 ). Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite nearly identical conformations, their crystal packing diverges due to differences in halogen size and van der Waals interactions. The Cl-substituted 4 exhibits tighter packing compared to the bulkier Br in 5 , affecting solubility and thermal stability .

Key Structural Differences

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Cl-C6H4 (3), 2-Me-C6H4 (4) C20H18Cl2N2S2 421.39 Dual sulfanylmethyl groups
Compound 4 Cl (4-aryl) C27H20ClF2N6S 569.01 Thiazole-pyrazole hybrid, antimicrobial activity
Compound 5 Br (4-aryl) C27H20BrF2N6S 613.46 Larger halogen, altered crystal packing

Derivatives with Sulfanylmethyl and Aryl Modifications

Dichlorophenyl Variants

  • 5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS 318248-41-8): This compound replaces the 2-methylphenyl group with a phenyl ring and introduces a 2,4-dichlorophenyl-sulfanylmethyl group.
  • 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5): The 4-carbonitrile group introduces hydrogen-bonding capability, which may enhance binding to biological targets like kinases or proteases .

Oxime and Carboxamide Derivatives

  • Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate: The oxime (-CH=N-OH) and ester groups increase polarity, improving aqueous solubility (2.1 mg/mL in water) compared to the target compound .
  • 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide : The carboxamide group facilitates intermolecular hydrogen bonding, stabilizing its crystal lattice (dihedral angles: 77.70° and 86.65° between rings) .

Crystallographic Insights

  • The target compound’s analogs (e.g., ) often exhibit non-planar conformations due to steric hindrance between substituents. For example, in 4-[(4-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide, the chlorophenyl ring is twisted 77.70° relative to the pyrazole core .
  • SHELX software () is widely used for refining such structures, with SHELXL enabling precise determination of Cl/Br substituent effects on unit cell parameters .

Preparation Methods

Synthetic Routes and Mechanistic Considerations

Retrosynthetic Analysis

The pyrazole backbone is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For 5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole, retrosynthesis suggests two key disconnections:

  • Pyrazole Ring Formation : A substituted hydrazine reacting with a β-keto sulfanylmethyl precursor.
  • Sulfanylmethyl Functionalization : Thioether linkages introduced via nucleophilic substitution or radical coupling.

A patent by MEREO BIOPHARMA describes analogous pyrazole syntheses using alkoxymethylidene intermediates, highlighting the utility of trialkyl orthoformates in minimizing hazardous byproducts. Adapting this approach, the target compound could be synthesized through a cyclization reaction between a chlorinated β-keto thioether and methylhydrazine.

Stepwise Synthesis Protocol

Preparation of β-Keto Thioether Precursors

The synthesis begins with the preparation of two thioether-containing ketones:

  • 4-Chlorobenzyl mercaptan is reacted with chloroacetone in the presence of a base (e.g., K₂CO₃) to yield 1-(4-chlorophenylsulfanylmethyl)propan-2-one .
  • Similarly, 2-methylbenzyl mercaptan and chloroacetone produce 1-(2-methylphenylsulfanylmethyl)propan-2-one .

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 60–80°C
  • Duration: 12–24 hours
  • Yield: 70–85% (isolated via column chromatography).
Cyclocondensation with Methylhydrazine

Equimolar amounts of the two β-keto thioethers are treated with methylhydrazine in acetic acid under reflux. The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration to form the pyrazole ring.

Critical Parameters :

  • Regioselectivity : Controlled by steric effects; the bulkier 2-methylphenylsulfanylmethyl group occupies the 4-position, while the 4-chlorophenylsulfanylmethyl group occupies the 3-position.
  • Acid Catalyst : Acetic acid enhances reaction rate by protonating the carbonyl oxygen.
  • Temperature : 100–110°C for 6–8 hours.

Workup :

  • Neutralization with aqueous NaHCO₃.
  • Extraction with dichloromethane.
  • Purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Yield : 50–60% (purity >95% by HPLC).

Reaction Optimization and Scale-Up Challenges

Exothermic Risk Mitigation

The cyclocondensation step is highly exothermic, necessitating controlled addition of methylhydrazine and external cooling. MEREO BIOPHARMA’s patent emphasizes using a semi-batch reactor with a jacketed cooling system to maintain temperatures below 120°C, preventing decomposition.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switching to toluene/ethanol mixtures (3:1) reduces side products while maintaining reaction efficiency.

Catalytic Enhancements

Adding 5 mol% of p-toluenesulfonic acid (PTSA) accelerates ring closure, cutting reaction time to 4 hours. However, this increases the risk of sulfonic acid adducts, requiring rigorous post-reaction washes with dilute NaOH.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 4H, Ar-H), 7.20–7.12 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂), 4.15 (s, 2H, SCH₂), 3.85 (s, 3H, NCH₃), 2.40 (s, 3H, Ar-CH₃).
  • LC-MS : m/z 435.1 [M+H]⁺ (calculated 435.05 for C₁₉H₁₇Cl₂N₂S₂).

Purity Assessment

  • HPLC : C₁₈ column (4.6 × 150 mm), gradient elution (acetonitrile/water 60:40 to 90:10 over 20 min), retention time = 12.7 min, purity >98%.

Industrial Applications and Derivatives

While direct applications of 318234-39-8 remain proprietary, structurally related pyrazoles are explored as:

  • Kinase Inhibitors : Analogous compounds inhibit p38α/β kinases for inflammatory diseases.
  • Antifungal Agents : Thioether pyrazoles disrupt fungal membrane synthesis.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this pyrazole derivative?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with condensation of substituted phenylthiols with pyrazole precursors. Key steps include:

  • Thioether linkage formation : Reacting 4-chlorophenylthiol and 2-methylphenylthiol with halogenated pyrazole intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce sulfanylmethyl groups at positions 3 and 4 of the pyrazole ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .
    Characterization :
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (>95% by HPLC) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 452.05 for C₁₉H₁₇Cl₂N₂S₂) .

Basic: How can researchers evaluate the biological activity of this compound in vitro?

Answer:
Standard protocols for antimicrobial or enzyme inhibition screening include:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) values calculated using serial dilutions (1–256 µg/mL) .
  • Enzyme inhibition : COX-2 selectivity testing via fluorescence-based assays, comparing IC₅₀ values against COX-1 to assess specificity (e.g., analogs show >50-fold selectivity for COX-2) .

Advanced: What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Structure solution : SHELXS/SHELXL programs for phase determination and refinement, achieving R-factors < 0.08 .
  • Key parameters : Bond angles (e.g., C-S-C ≈ 104°) and torsion angles between pyrazole and aryl rings confirm steric effects .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Answer:
SAR strategies for pyrazole derivatives include:

  • Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Bioisosteric replacement : Substitute sulfanylmethyl with sulfone groups to improve solubility and target binding .
  • In silico screening : Molecular docking (AutoDock Vina) against COX-2 (PDB: 3LN1) to predict binding affinities before synthesis .

Methodological: What experimental design considerations improve synthetic yield and purity?

Answer:
Optimization strategies:

  • Reagent stoichiometry : Use 1.2 equivalents of thiols to ensure complete substitution .
  • Temperature control : Maintain 60–80°C during condensation to minimize side reactions .
  • Workup : Aqueous washes (NaHCO₃) to remove unreacted thiols, followed by drying over MgSO₄ .
    Yield enhancement : Microwave-assisted synthesis reduces reaction time from 24 hrs to 2–4 hrs, achieving >75% yield .

Advanced: How can computational modeling predict its interactions with biological targets?

Answer:

  • Molecular docking : Use Schrödinger Suite or GROMACS to simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase) or inflammatory enzymes (COX-2) .
  • ADME profiling : SwissADME predicts logP (~4.2) and bioavailability scores (>0.55), guiding lead optimization .
  • Dynamic simulations : 100-ns MD simulations assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .

Methodological: How should researchers address contradictions in biological activity data?

Answer:

  • Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Control compounds : Compare with known inhibitors (e.g., celecoxib for COX-2) to calibrate activity thresholds .
  • Data normalization : Express results as % inhibition relative to vehicle controls to minimize batch variability .

Safety and Handling: What precautions are essential during synthesis and handling?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of thiol vapors or dust .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Seal in amber vials under argon at 2–8°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.